Dnmdp

Description

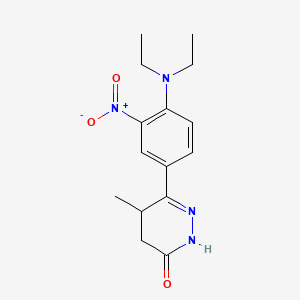

Structure

3D Structure

Propriétés

IUPAC Name |

3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSSKNZHADPXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

La synthèse du DNMDP implique plusieurs étapes clés, notamment la formation du noyau pyrroloquinoléine et la fixation ultérieure des groupes pipéridine et méthoxyphényleLa dernière étape implique la fixation du groupe méthoxyphényle dans des conditions réactionnelles spécifiques .

Les méthodes de production industrielle du this compound sont encore en développement, avec des recherches en cours axées sur l'optimisation de la voie de synthèse afin d'améliorer le rendement et de réduire les coûts de production. Les méthodes actuelles font appel à des techniques avancées de synthèse organique et à des procédés de purification pour obtenir du this compound de haute pureté, adapté à la recherche et aux applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme composé modèle dans les études de colles moléculaires et d'interactions protéine-protéine. .

Biologie : Le this compound est utilisé en recherche en biologie cellulaire pour étudier les effets de la formation de complexes protéiques sur les processus cellulaires. .

Médecine : Le this compound a des applications thérapeutiques potentielles dans le traitement du cancer. .

Industrie : Le this compound est utilisé dans l'industrie pharmaceutique comme composé principal pour le développement de nouveaux médicaments ciblant les interactions protéine-protéine. .

Mécanisme d'action

Le mécanisme d'action du this compound implique l'induction de la formation de complexes entre la phosphodiestérase 3A et les protéines de la famille schlafen 12. Le this compound agit comme une colle moléculaire, stabilisant l'interaction entre ces deux protéines et favorisant la formation d'un complexe hétérotétramérique. Cette formation de complexe conduit à l'activation de l'activité RNase des membres de la famille schlafen 12, ce qui entraîne le clivage de substrats d'ARN spécifiques et l'inhibition de la traduction des protéines. L'inhibition globale de la traduction entraîne finalement la mort cellulaire dans les cellules cancéreuses exprimant des niveaux élevés des deux protéines.

Applications De Recherche Scientifique

DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a compound that has garnered attention for its selective cytotoxicity in cancer cells . It functions by inhibiting phosphodiesterases 3A and 3B (PDE3A and PDE3B) and inducing interactions between PDE3A/B and SFLN12 .

Anticancer Activity

This compound has demonstrated selective cell-killing effects in various cancer cell lines . In a study of 766 cancer cell lines, this compound selectively killed 22 cell lines, which correlated with elevated expression of PDE3A . Cancer cell lines, including NCI-H1734, are killed by this compound, while others, like A549, are unaffected . The compound is active against a subset of cancer cell lines across different lineages, exhibiting nanomolar potency without apparent toxicity in non-tumorigenic cell lines .

Structure-Activity Relationship (SAR) Studies

Researchers have explored the structure-activity relationship (SAR) of this compound analogs to improve cellular activity and pharmacokinetic properties . This involves evaluating this compound analogs using phenotypic viability assays to identify compounds with suitable pharmacokinetic properties for in vivo analysis . For instance, BRD9500, an analog of this compound, has shown activity in an SK-MEL-3 xenograft model of cancer . The (R)-enantiomer of this compound is significantly more active than the (S)-enantiomer .

CRISPR Screening

Genome-wide CRISPR screening has been used to identify genes required for this compound sensitivity . One significant finding from these screens is the identification of AIP as essential for this compound-induced cancer cell killing . Ectopic expression of AIP can sensitize cells to this compound, and conversely, increased PDE3A levels can compensate for the loss of AIP .

Biochemical Assays

This compound analogs have been tested for their biochemical inhibition of PDE3A and PDE3B . Halogenation of the phenyl ring can increase PDE3A/B biochemical inhibition . However, some this compound analogs are potent PDE3 inhibitors without showing cellular activity, indicating that PDE3 inhibition alone is insufficient for the observed cytotoxic effects .

Xenograft Model

In a xenograft experiment, the compound ( R)-30 (an analog of this compound) demonstrated strong antitumor activity at 50 mg/kg QD, with a T/C relative area of 0.09 and a T/C weight of 0.16 (p < 0.001 and p < 0.05 vs vehicle, respectively) . The unbound plasma level of ( R)-30 at 24 hours was >100-fold the EC50 against SK-MEL-3 cells at a dose of 50 mg/kg QD .

Cell Line Sensitivity

This compound-sensitive cell lines, such as NCI-H2122 (lung cancer) and COLO741 (melanoma), show similar activity levels, while this compound-insensitive cell lines like HCT116 (colorectal cancer) and IMR90 (normal lung fibroblast) remain inactive, which mirrors the results obtained using HeLa and A549 cells .

Data Tables

| Compound | Cell Line | EC50 (nM) | Reference |

|---|---|---|---|

| This compound | HeLa | 10-100 | |

| This compound | NCI-H1563 | 10-100 | |

| This compound | NCI-H2122 | 10-100 | |

| This compound | A549 | >1000 | |

| This compound | MCF7 | >1000 | |

| This compound | PC3 | >1000 |

Note: The EC50 values are approximate and may vary depending on the specific experimental conditions.

Implications for Cancer Therapy

Mécanisme D'action

The mechanism of action of DNMDP involves the induction of complex formation between phosphodiesterase 3A and schlafen family member 12 proteins. This compound acts as a molecular glue, stabilizing the interaction between these two proteins and promoting the formation of a heterotetrameric complex . This complex formation leads to the activation of schlafen family member 12 RNase activity, resulting in the cleavage of specific RNA substrates and the inhibition of protein translation . The global inhibition of translation ultimately leads to cell death in cancer cells expressing high levels of both proteins .

Comparaison Avec Des Composés Similaires

Key Properties of DNMDP

Comparison with Similar Compounds

PDE3 Inhibitors: Cytotoxic vs. Non-Cytotoxic

This compound belongs to the PDE3 inhibitor class but uniquely induces cytotoxicity, unlike non-cytotoxic PDE3 inhibitors such as levosimendan, milrinone, and cilostazol . These compounds compete with this compound for PDE3A binding but fail to activate SLFN12-dependent cell death, underscoring this compound’s novel mechanism .

Comparative Analysis of PDE3 Inhibitors

Structural Analogues of this compound

Structure-activity relationship (SAR) studies reveal that this compound’s nitro group and (R)-configuration are critical for potency. Analogues like BRD9500 retain PDE3A affinity (IC₅₀: 2 nM) but show improved pharmacokinetic properties, enabling in vivo efficacy in SK-MEL-3 xenografts .

SAR of this compound Analogues

Contrast with Broad-Spectrum Cytotoxic Agents

Unlike cisplatin or doxorubicin, this compound’s cytotoxicity is highly selective for PDE3A-high cancers (Z-score: −4 to −8.5) . For example, this compound spares A549 (TP53 wild-type) cells but kills 22/766 cancer cell lines, including melanoma and cervical cancers .

Critical Unanswered Questions

How does PDE3A-SLFN12 interaction trigger apoptosis?

Can this compound analogues overcome pharmacokinetic limitations in humans?

Are there biomarkers beyond PDE3A/SLFN12 for patient stratification?

Activité Biologique

DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a small molecule that has garnered attention for its selective cytotoxic effects on certain cancer cell lines. Its biological activity primarily involves the modulation of phosphodiesterase 3A (PDE3A) and the induction of complex formation with Schlafen family member 12 (SLFN12), leading to apoptosis in sensitive cancer cells. This article explores the mechanisms of this compound's action, its effects on various cancer cell lines, and relevant case studies highlighting its therapeutic potential.

Interaction with PDE3A and SLFN12

This compound selectively inhibits PDE3A and PDE3B, which are enzymes involved in the hydrolysis of cyclic nucleotides, thus regulating cellular responses to G protein-coupled receptor activation. However, this compound’s mechanism of inducing cancer cell death does not solely rely on inhibiting PDE3A enzymatic activity. Research indicates that this compound promotes a neomorphic interaction between PDE3A and SLFN12, which is essential for its cytotoxic effects .

- PDE3A Role : Upon binding with this compound, PDE3A forms a complex with SLFN12. This interaction enhances SLFN12's RNase activity, which is crucial for the apoptotic response in cancer cells .

- SLFN12 Function : SLFN12 is implicated in cellular differentiation and quiescence, but its role in this compound-induced cytotoxicity suggests a novel function related to RNA metabolism and apoptosis .

Cytotoxicity Across Cancer Cell Lines

This compound has been tested across a wide array of cancer cell lines to evaluate its efficacy. A notable study screened 766 cancer cell lines, identifying 22 that exhibited significant sensitivity to this compound treatment. The sensitivity correlated strongly with the expression levels of PDE3A and SLFN12 .

Table 1: Sensitivity of Cancer Cell Lines to this compound

| Cell Line | EC50 (µM) | Sensitivity Level | Notes |

|---|---|---|---|

| HeLa | <0.1 | High | Induces apoptosis via caspase activation |

| NCI-H1734 | <0.1 | High | Selective killing observed |

| NCI-H1563 | 10-100 | Moderate | Correlates with PDE3A expression |

| A549 | >1 | Low | Resistant to this compound |

| MCF7 | >1 | Low | No significant response |

Case Study 1: HeLa Cells

In HeLa cervical carcinoma cells, treatment with this compound resulted in significant apoptosis as indicated by increased caspase activity and poly ADP ribose polymerase (PARP) cleavage. The study demonstrated that depletion of PDE3A led to resistance against this compound, emphasizing the necessity of this enzyme for the compound's efficacy .

Case Study 2: Melanoma Cell Lines

Further investigations into melanoma cell lines revealed that those expressing high levels of both PDE3A and SLFN12 were particularly sensitive to this compound. This finding suggests that co-expression may serve as a predictive biomarker for response to treatment .

Research Findings and Future Directions

Recent research has focused on optimizing this compound analogs to enhance their potency and reduce potential side effects. These studies indicate that modifications in the chemical structure can lead to improved pharmacological properties while maintaining selectivity for cancer cells over normal cells .

Table 2: Optimized Analogues of this compound

| Compound Name | Potency (EC50) | Targeted Enzymes | Notes |

|---|---|---|---|

| Optimized-DNMDP | <0.05 | PDE3A | Enhanced selectivity |

| Analog-1 | <0.1 | PDE3B | Maintains cytotoxic effect |

| Analog-2 | >0.5 | Non-selective | Lower efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.